

Formetorex vs. Amphetamine: A Comparative Analysis of Stimulant Potency

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Compound of Interest		
Compound Name:	Formetorex	
Cat. No.:	B096578	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stimulant properties of **formetorex** and amphetamine, focusing on their mechanisms of action, structure-activity relationships, and available pharmacological data. While direct comparative potency data is scarce due to **formetorex**'s limited clinical development, this analysis synthesizes existing information to provide a scientifically grounded overview for research and drug development contexts.

Executive Summary

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has been primarily identified as an intermediate in the synthesis of amphetamine and has not been marketed as a pharmaceutical agent.[1][2] In contrast, amphetamine is a well-characterized central nervous system (CNS) stimulant widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3] Available information characterizes formetorex as having mild stimulant effects, suggesting a lower potency compared to amphetamine.[4] This difference is likely attributable to the N-formyl substitution on the amphetamine backbone, which influences its interaction with monoamine transporters.

Data Presentation: Comparative Overview



Feature	Formetorex	Amphetamine
Chemical Name	N-(1-phenylpropan-2- yl)formamide	alpha-methylphenethylamine
Primary Use	Intermediate in amphetamine synthesis[2]	Treatment of ADHD and narcolepsy[3]
Stimulant Effect	Mild[4]	Potent
Mechanism of Action	Interacts with dopamine, norepinephrine, and serotonin transporters[4]	Blocks and reverses dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these neurotransmitters. Also a weak monoamine oxidase (MAO) inhibitor.[5][6]
In Vivo Potency (e.g., ED50 for locomotor activity)	Data not available	Data available (varies with species and protocol)
Receptor Binding Affinity (e.g., Ki for DAT, NET)	Data not available	Data available

Mechanism of Action and Signaling Pathways

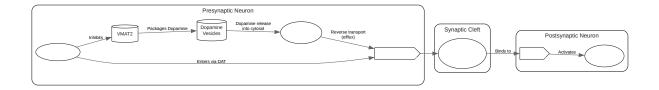
Both amphetamine and **formetorex** are understood to exert their stimulant effects through interaction with monoamine transporters. Amphetamine's mechanism is well-documented and involves competitive inhibition of dopamine, norepinephrine, and serotonin reuptake, as well as promoting their release from presynaptic terminals.[5][6] This leads to a significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Formetorex is also reported to interact with dopamine, norepinephrine, and serotonin transporters, which is the basis for its stimulant properties.[4] However, the N-formyl group in **formetorex** is expected to alter its affinity and efficacy at these transporters compared to the unsubstituted amine group of amphetamine.



Amphetamine's Signaling Pathway

The diagram below illustrates the primary mechanism of action for amphetamine at a dopaminergic synapse.



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Caption: Amphetamine's mechanism of action at the dopaminergic synapse.

Structure-Activity Relationship (SAR) and Potency Comparison

The stimulant potency of amphetamine analogs is highly dependent on the nature of the substitution on the nitrogen atom. Studies on a series of d-N-alkylated amphetamines have shown that as the size of the N-alkyl substituent increases beyond an ethyl group, the potency generally decreases.[7]

Formetorex possesses an N-formyl group (-CHO), which is distinct from an alkyl group. The presence of the carbonyl in the formyl group introduces polarity and steric bulk that is different from a simple alkyl chain. This structural modification is likely to reduce the compound's ability to effectively bind to and reverse the function of monoamine transporters compared to amphetamine's primary amine. This is consistent with the qualitative descriptions of **formetorex** as a "mild" stimulant.

Experimental Protocols



As no direct comparative studies with detailed experimental protocols for **formetorex** were identified, a standard protocol for assessing the stimulant effects of a novel compound, which would be applicable for a comparison with amphetamine, is provided below.

Hypothetical Experimental Protocol: Rodent Locomotor Activity Assay

- Objective: To determine the dose-dependent effects of a test compound (e.g., **formetorex**) on spontaneous locomotor activity in rodents and compare its potency (ED50) to a reference stimulant (e.g., d-amphetamine).
- Animals: Male Swiss Webster mice, 8-10 weeks old, housed in a temperature- and humiditycontrolled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
- Apparatus: Automated locomotor activity chambers equipped with infrared photobeam detectors to quantify horizontal and vertical movements.

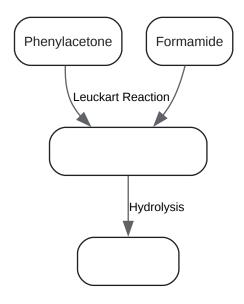
Procedure:

- Mice are habituated to the locomotor activity chambers for 60 minutes prior to drug administration.
- Following habituation, mice are randomly assigned to receive an intraperitoneal (i.p.) injection of either vehicle (e.g., saline), d-amphetamine (e.g., 0.3, 1, 3, 10 mg/kg), or formetorex at a range of doses.
- Immediately after injection, mice are returned to the activity chambers, and locomotor activity is recorded for a period of 120 minutes.
- o Data is collected in 5- or 10-minute bins to analyze the time course of the drug's effect.
- Data Analysis: The total distance traveled during the observation period is calculated for each animal. A dose-response curve is generated for each compound, and the ED50 (the dose that produces 50% of the maximal effect) is calculated using non-linear regression. The relative potency of formetorex to amphetamine can then be determined.

Synthesis and Relationship



Formetorex is a known intermediate in the Leuckart synthesis of amphetamine.[2] This synthetic relationship is a key reason for its prevalence in forensic analyses of illicitly manufactured amphetamine.



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